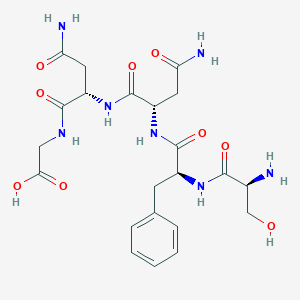![molecular formula C18H37NO5 B14240307 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate CAS No. 500230-68-2](/img/structure/B14240307.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate is a chemical compound with a complex structure that includes both ether and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate typically involves the reaction of 2-[2-(2-Methoxyethoxy)ethoxy]ethanol with 11-bromoundecanoic acid, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various ester or amide derivatives.
Applications De Recherche Scientifique
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate involves its interaction with various molecular targets. The ether groups can facilitate the solubilization of hydrophobic compounds, while the amine group can participate in hydrogen bonding and electrostatic interactions. These properties make it useful in drug delivery systems where it can enhance the bioavailability of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate is unique due to its combination of ether and amine functional groups, which provide it with both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and the synthesis of complex molecules.
Propriétés
Numéro CAS |
500230-68-2 |
|---|---|
Formule moléculaire |
C18H37NO5 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate |
InChI |
InChI=1S/C18H37NO5/c1-21-12-13-22-14-15-23-16-17-24-18(20)10-8-6-4-2-3-5-7-9-11-19/h2-17,19H2,1H3 |
Clé InChI |
BAWCEIYRZSRZLB-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC(=O)CCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)



![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
